S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide
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Overview
Description
S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide: is a synthetic compound that features a combination of benzyl and benzyloxycarbonyl groups attached to a cysteinylglycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with cysteine and glycine, which are amino acids.
Protection of Amino Groups: The amino groups of cysteine and glycine are protected using benzyloxycarbonyl chloride to form benzyloxycarbonyl-protected amino acids.
Coupling Reaction: The protected cysteine and glycine are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide.
Benzylation: The thiol group of cysteine is benzylated using benzyl bromide in the presence of a base like sodium hydroxide.
Deprotection: The final step involves deprotecting the benzyloxycarbonyl groups under acidic conditions to yield S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide.
Industrial Production Methods: Industrial production of this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification would be common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in the cysteine moiety can undergo oxidation to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in peptide synthesis.
- Acts as a protecting group for amino acids during synthesis.
Biology:
- Studied for its potential role in protein engineering and modification.
- Used in the synthesis of peptide-based inhibitors.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored as a component in the design of therapeutic peptides.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The benzyl group can be removed under specific conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
N-Benzyloxycarbonylglycine: Similar protecting group but lacks the cysteine moiety.
S-Benzylcysteine: Contains the benzyl group but lacks the glycine and benzyloxycarbonyl groups.
N-Benzyloxycarbonylcysteine: Contains the benzyloxycarbonyl group but lacks the glycine moiety.
Uniqueness: S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide is unique due to the combination of benzyl and benzyloxycarbonyl groups with a cysteinylglycinamide backbone. This combination allows for specific applications in peptide synthesis and provides unique reactivity compared to other similar compounds.
Properties
CAS No. |
54784-69-9 |
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Molecular Formula |
C20H23N3O4S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-3-benzylsulfanyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O4S/c21-18(24)11-22-19(25)17(14-28-13-16-9-5-2-6-10-16)23-20(26)27-12-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,21,24)(H,22,25)(H,23,26) |
InChI Key |
QFJHKOBGBFJVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)NCC(=O)N |
Origin of Product |
United States |
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